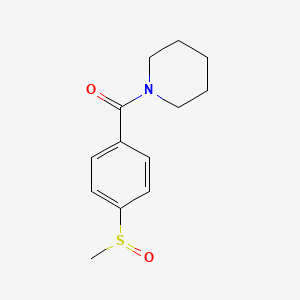
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is a ketone derivative that has shown promise in various applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes or receptors, and modulate their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to modulate the activity of certain receptors, such as GABA and NMDA receptors, which are involved in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone. One area of interest is in the development of new drug candidates based on its chemical structure. Another area of interest is in the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields.
In conclusion, 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has shown promise in various scientific research applications. Its unique chemical structure and potential for specific interactions with biological targets make it a promising option for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone involves the reaction of 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid with 1-aminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate. It has also been studied for its use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-17(21)20-11-7-2-3-8-12-20)19-18(22-14)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNENBBQCFKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)
![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7509404.png)
![2-Methyl-4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B7509408.png)





![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)

